2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid 2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1402232-52-3
VCID: VC7863118
InChI: InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(12-5-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14)
SMILES: C1CC(C1)COC2=NC=C(C=N2)C(=O)O
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21

2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid

CAS No.: 1402232-52-3

Cat. No.: VC7863118

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21

* For research use only. Not for human or veterinary use.

2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid - 1402232-52-3

Specification

CAS No. 1402232-52-3
Molecular Formula C10H12N2O3
Molecular Weight 208.21
IUPAC Name 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(12-5-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14)
Standard InChI Key PQKXXSYXRFVFNK-UHFFFAOYSA-N
SMILES C1CC(C1)COC2=NC=C(C=N2)C(=O)O
Canonical SMILES C1CC(C1)COC2=NC=C(C=N2)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure features a pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-position is substituted with a cyclobutylmethoxy group (OCH2C3H5-OCH_2C_3H_5), while the 5-position contains a carboxylic acid moiety (COOH−COOH). Key identifiers include:

PropertyValue
Molecular FormulaC10H12N2O3C_{10}H_{12}N_{2}O_{3}
Molecular Weight208.21 g/mol
SMILESC1CC(C1)COC2=NC=C(C=N2)C(=O)O
InChIKeyPQKXXSYXRFVFNK-UHFFFAOYSA-N
CAS Number1402232-52-3

The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A plausible route includes:

  • Pyrimidine Ring Formation: Condensation of urea with a β-diketone precursor to construct the pyrimidine backbone.

  • Functionalization: Introduction of the cyclobutylmethoxy group via nucleophilic substitution or coupling reactions. The Suzuki–Miyaura cross-coupling, widely used in pyrimidine chemistry, could facilitate this step .

  • Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at the 5-position using agents like potassium permanganate or Jones reagent .

Challenges and Optimization

Steric effects from the cyclobutyl group may hinder reaction efficiency. Strategies such as using polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) could improve yields .

Applications in Research and Industry

Pharmaceutical Development

Pyrimidine derivatives are pivotal in drug discovery due to their resemblance to nucleic acid bases. This compound’s carboxylic acid group enhances water solubility, making it a candidate for prodrug formulations or enzyme inhibitors . Potential therapeutic areas include:

  • Antiviral Agents: Pyrimidine analogs often interfere with viral replication machinery.

  • Kinase Inhibitors: The carboxylic acid moiety may chelate metal ions in ATP-binding pockets .

Material Science

The compound’s rigid structure could serve as a building block for metal-organic frameworks (MOFs) or liquid crystals, leveraging its aromaticity and functional groups .

Comparative Analysis with Structural Analogs

The compound’s properties are contextualized against related pyrimidine derivatives (Table 1) :

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
2-Isopropoxypyrimidine-5-carboxylic acid1072855-45-8C8H10N2O3C_8H_{10}N_2O_3182.18Smaller alkoxy group
6-Methoxy-2-methylpyrimidin-4-amine23132-67-4C6H9N3OC_6H_9N_3O154.12Amino group at 4-position
Pyrimidine-4-carbaldehyde oxime1073-65-0C5H5N3OC_5H_5N_3O139.11Oxime instead of carboxylic acid

The cyclobutylmethoxy group in 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid confers greater steric bulk compared to isopropoxy or methoxy substituents, potentially enhancing target selectivity in drug design .

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